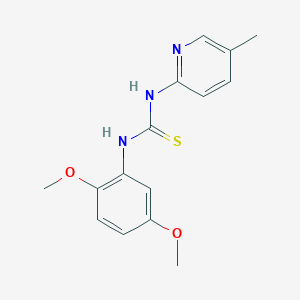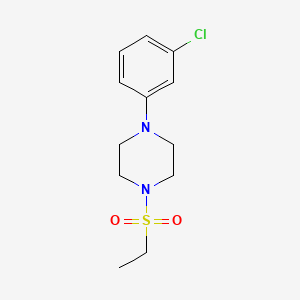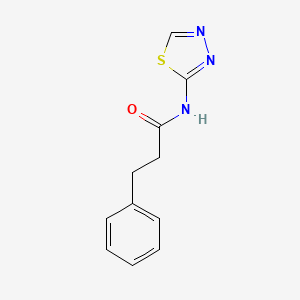
3-(2-chlorophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)acrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CPDA and belongs to the class of acrylamide derivatives.
Wirkmechanismus
The mechanism of action of CPDA involves its interaction with the target enzyme or protein, leading to inhibition of its activity. The exact mechanism may vary depending on the target molecule, but it is generally believed that CPDA binds to the active site of the enzyme or protein, thereby preventing its normal function.
Biochemical and Physiological Effects:
CPDA has been shown to have a variety of biochemical and physiological effects, depending on the target molecule and the experimental conditions. It has been found to inhibit the activity of several enzymes and proteins, including kinases, proteases, and phosphatases. It has also been shown to modulate cellular signaling pathways and gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CPDA in lab experiments is its potent inhibitory activity against a wide range of enzymes and proteins. This makes it a versatile tool for studying various biochemical and physiological processes. However, one limitation of CPDA is its potential toxicity, which may limit its use in certain experimental systems.
Zukünftige Richtungen
There are several potential future directions for research on CPDA. One area of interest is the development of CPDA-based drugs for the treatment of various diseases, such as cancer and inflammatory disorders. Another area of interest is the use of CPDA as a tool for studying cellular signaling pathways and gene expression. Additionally, further studies are needed to better understand the mechanism of action of CPDA and its potential side effects.
Synthesemethoden
The synthesis of CPDA can be achieved by reacting 2-chlorobenzaldehyde with 4,6-dimethyl-2-pyrimidinylamine in the presence of acetic acid and acetic anhydride. The resulting intermediate is then reacted with acryloyl chloride to obtain CPDA.
Wissenschaftliche Forschungsanwendungen
CPDA has been widely used in scientific research for its potential applications in various fields such as medicinal chemistry, drug discovery, and biological studies. It has been found to exhibit potent inhibitory activity against several enzymes and proteins, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c1-10-9-11(2)18-15(17-10)19-14(20)8-7-12-5-3-4-6-13(12)16/h3-9H,1-2H3,(H,17,18,19,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZPSOZLBHKGGM-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C=CC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)NC(=O)/C=C/C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5702901.png)






![ethyl 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylate](/img/structure/B5702934.png)

![4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5702949.png)



